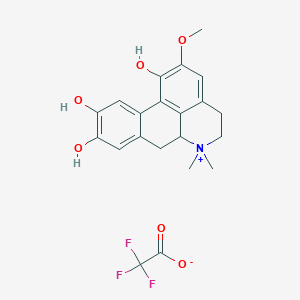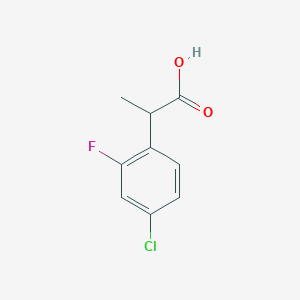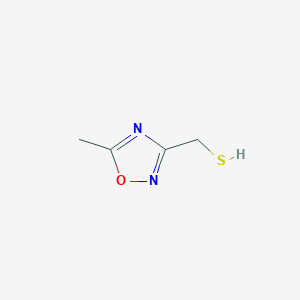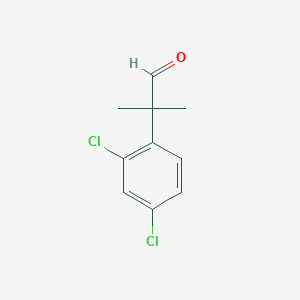
Rac-1,9,10-trihydroxy-2-methoxy-6-methylaporphinium trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate is a natural product found in the plant species Gnetum montanum . This compound is part of the aporphine alkaloid family, known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate typically involves multiple steps starting from simpler organic molecules. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Addition of methoxy groups.
Methylation: Introduction of methyl groups.
Formation of the aporphine skeleton: This involves cyclization reactions to form the characteristic aporphine structure.
Industrial Production Methods
Extraction from natural sources, such as Gnetum montanum, remains a primary method .
化学反应分析
Types of Reactions
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the original hydroxyl groups.
科学研究应用
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of aporphine alkaloids.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotective and anti-inflammatory roles.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
- (1,9,9b-Trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-5-yl) hexanoate : Another compound with a similar hydroxyl and methoxy substitution pattern .
6a,7-didehydro-1,9,10-trihydroxy-2-methoxy-6-methylaporphinium trifluoroacetate: A closely related compound with similar structural features.
Uniqueness
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate is unique due to its specific substitution pattern and the presence of the trifluoroacetate group, which may influence its biological activity and chemical reactivity.
属性
分子式 |
C21H22F3NO6 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
2-methoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9,10-triol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H21NO4.C2HF3O2/c1-20(2)5-4-10-8-16(24-3)19(23)18-12-9-15(22)14(21)7-11(12)6-13(20)17(10)18;3-2(4,5)1(6)7/h7-9,13H,4-6H2,1-3H3,(H2-,21,22,23);(H,6,7) |
InChI 键 |
VFLFCPDJEDTJAC-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)O)O)OC)C.C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)

![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)

![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)



![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)

